molecular formula C13H10N2O2S B1351699 3-(2-Amino-5-methyl-thiazol-4-yl)-chromen-2-one CAS No. 422272-41-1

3-(2-Amino-5-methyl-thiazol-4-yl)-chromen-2-one

Cat. No.: B1351699
CAS No.: 422272-41-1
M. Wt: 258.3 g/mol
InChI Key: HHFRNYRXZPSKKF-UHFFFAOYSA-N
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Description

Historical Context and Development in Heterocyclic Chemistry

The development of this compound emerges from a rich historical foundation in heterocyclic chemistry spanning over two centuries. Coumarin itself was first isolated from tonka beans in 1820 by A. Vogel of Munich, who initially mistook it for benzoic acid. This foundational discovery established the coumarin scaffold as one of the most important naturally occurring heterocycles in medicinal chemistry. The systematic study of coumarin derivatives accelerated throughout the 19th and 20th centuries, with over 1300 naturally occurring coumarins identified from various plant sources. These compounds demonstrated diverse biological activities including anti-inflammatory, antitumor, and antimicrobial properties, establishing the coumarin framework as a privileged structure in drug design.

Parallel developments in thiazole chemistry contributed significantly to the emergence of hybrid compounds like this compound. Thiazole derivatives gained prominence through their presence in essential biological molecules and their incorporation into clinically important drugs. The five-membered thiazole ring, containing both nitrogen and sulfur atoms, provides unique electronic properties that enhance biological activity through multiple mechanisms. The Hantzsch thiazole synthesis, developed in the late 19th century, provided reliable methods for constructing thiazole rings, enabling systematic exploration of thiazole-containing compounds. The convergence of coumarin and thiazole chemistry in the late 20th and early 21st centuries represented a logical progression toward more sophisticated hybrid molecules designed to capture the benefits of both pharmacophores.

The specific development of this compound reflects modern synthetic approaches to heterocyclic chemistry that emphasize molecular hybridization as a strategy for drug discovery. This approach recognizes that combining distinct pharmacophores can yield compounds with enhanced potency, selectivity, and reduced side effects compared to single-target agents. The synthesis of this particular hybrid typically involves multi-step reactions beginning with appropriately substituted coumarin precursors and employing established thiazole formation methodologies.

Significance in Medicinal Chemistry Research

This compound holds exceptional significance in contemporary medicinal chemistry research due to its unique combination of pharmacologically active moieties. The compound represents a sophisticated example of molecular hybridization, a strategy that has emerged as one of the most promising approaches for developing new therapeutic agents with improved efficacy and reduced toxicity profiles. Research into coumarin-thiazole hybrids has revealed their potential as multitargeted therapeutic agents capable of addressing complex diseases through multiple mechanisms of action.

The medicinal chemistry significance of this compound extends beyond its individual components to encompass novel biological activities that emerge from the hybrid structure. Studies have demonstrated that coumarin-thiazole hybrids exhibit enhanced carbonic anhydrase inhibitory activity, particularly against human carbonic anhydrase nine and twelve isoforms, with inhibition constants in the nanomolar range. This selective inhibition profile suggests potential applications in cancer therapy, as these particular carbonic anhydrase isoforms are overexpressed in various tumor types. Additionally, research has shown that compounds of this class demonstrate significant alpha-amylase inhibitory activity, with fifty percent inhibitory concentration values comparable to established antidiabetic drugs.

The antimicrobial properties of this compound and related compounds have garnered substantial attention in an era of increasing antibiotic resistance. Studies have revealed that thiazole-coumarin hybrids exhibit broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria, with some derivatives showing superior activity compared to standard antimicrobial agents. The antifungal properties of these compounds have also been documented, with activity against clinically relevant fungal pathogens including Candida albicans and Aspergillus species. Furthermore, the antioxidant capabilities of this compound class, demonstrated through 2,2-diphenyl-1-picrylhydrazyl and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical scavenging assays, suggest potential applications in treating oxidative stress-related disorders.

Classification within Coumarin-Thiazole Hybrid Compounds

This compound belongs to a distinct class of heterocyclic compounds that combine the structural features of coumarins and thiazoles through covalent linkage. Within the broader category of coumarin derivatives, this compound represents a specific subclass characterized by direct attachment of the thiazole ring to the coumarin core at the 3-position. This particular positioning is significant because it allows for optimal electronic communication between the two heterocyclic systems while maintaining the planar geometry essential for biological activity.

The classification system for coumarin-thiazole hybrids typically considers both the nature of the linkage between the pharmacophores and the substitution patterns on each ring system. This compound falls into the category of directly linked hybrids, distinguishing it from compounds where the two ring systems are connected through intermediate linker groups. The presence of the amino group at the 2-position of the thiazole ring and the methyl substituent at the 5-position further refines its classification within this hybrid family. These specific substitution patterns have been shown to significantly influence biological activity, with amino-substituted thiazole rings often demonstrating enhanced antimicrobial and enzyme inhibitory properties.

From a structural perspective, this compound can be classified as a 3,4-heterocycle-fused coumarin derivative, although the thiazole ring is directly attached rather than truly fused. This classification system emphasizes the integration of additional heterocyclic systems with the coumarin core to generate compounds with enhanced biological properties. The planar configuration of this compound, with minimal deviation from planarity between the coumarin and thiazole ring systems, places it among the more conformationally rigid members of this compound class. This structural rigidity often correlates with enhanced binding affinity for biological targets and improved pharmacological activity.

Current Research Trends and Scientific Interest

Contemporary research into this compound and related coumarin-thiazole hybrids reflects several major trends in modern medicinal chemistry and drug discovery. The most prominent trend involves the systematic exploration of these compounds as enzyme inhibitors, particularly targeting enzymes implicated in metabolic diseases and cancer. Recent studies have focused extensively on carbonic anhydrase inhibition, with researchers developing structure-activity relationships that guide the design of increasingly selective and potent inhibitors. This research has revealed that specific substitution patterns on both the coumarin and thiazole rings can dramatically influence selectivity between different carbonic anhydrase isoforms, opening possibilities for precision medicine approaches.

The antimicrobial research trend has gained significant momentum as healthcare systems worldwide grapple with antibiotic-resistant pathogens. Current investigations into this compound focus on understanding its mechanism of action against bacterial and fungal targets, with particular emphasis on DNA gyrase inhibition and cell wall synthesis disruption. Molecular docking studies have become an integral component of this research, providing insights into the binding modes and interaction patterns that determine antimicrobial efficacy. These computational approaches complement traditional biological screening methods and accelerate the identification of promising lead compounds.

Synthetic methodology development represents another significant research trend, with scientists working to develop more efficient and environmentally friendly approaches to producing this compound and its analogs. Recent advances include the use of polyethylene glycol-400 as a green reaction medium and the development of one-pot synthetic procedures that reduce reaction times and improve yields. These methodological improvements not only enhance the accessibility of these compounds for research purposes but also support their potential commercial development. The integration of green chemistry principles into the synthesis of coumarin-thiazole hybrids reflects broader trends toward sustainable pharmaceutical manufacturing practices.

The following table summarizes key physicochemical properties and research findings for this compound:

Property Value Reference
Molecular Formula C₁₃H₁₀N₂O₂S
Molecular Weight 258.3 g/mol
Chemical Abstracts Service Number 422272-41-1
Physical Appearance Pale yellow solid
Structural Classification Coumarin-thiazole hybrid
Primary Biological Activities Antimicrobial, antioxidant, enzyme inhibitory
Synthetic Approach Multi-step Hantzsch cyclization

Current scientific interest in this compound extends to its potential applications in treating complex diseases that require multitargeted therapeutic approaches. Researchers are particularly interested in exploring its role in diabetes management, given the demonstrated alpha-amylase inhibitory activity of related compounds. The antioxidant properties of the compound have also attracted attention for potential applications in neurodegenerative diseases and aging-related disorders. Future research directions likely will focus on optimizing the biological activity through systematic structural modifications, developing more efficient synthetic routes, and conducting comprehensive safety and efficacy evaluations to support potential clinical development.

Properties

IUPAC Name

3-(2-amino-5-methyl-1,3-thiazol-4-yl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S/c1-7-11(15-13(14)18-7)9-6-8-4-2-3-5-10(8)17-12(9)16/h2-6H,1H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFRNYRXZPSKKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)C2=CC3=CC=CC=C3OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-5-methyl-thiazol-4-yl)-chromen-2-one typically involves the condensation of appropriate thiazole and chromenone precursors. One common method includes the reaction of 2-amino-5-methylthiazole with a chromenone derivative under specific conditions such as reflux in a suitable solvent like ethanol or methanol. Catalysts such as p-toluenesulfonic acid may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Functionalization via Alkylation and Acylation

The amino group at position 2 of the thiazole ring undergoes alkylation/acylation to produce derivatives:

Derivative Reactant Conditions Yield Key Data
3-(6-Phenylimidazo[2,1-b]thiazol-3-yl)-chromen-2-one2-BromoacetophenoneEthanol, reflux (24 hrs)18%m.p. 222–225°C; δ 7.01–7.98 (Ar-H)
3-(6-Methylimidazo[2,1-b]thiazol-3-yl)-chromen-2-one2-ChloroacetoneEthanol, reflux (24 hrs)18%δ 2.20 (CH3); m.p. 182–185°C
N-Acylated derivativesAcetyl chlorideDMF, triethylamine (room temp)65–78%IR: 1686 cm⁻¹ (C=O)

These modifications enhance bioactivity by introducing electron-withdrawing/donating groups .

Copper-Promoted Ullmann Coupling

The compound participates in copper(II) oxide-mediated cascade reactions to form chromenothiazolone derivatives:

  • Dithiocarbamate Formation : Reacts with carbon disulfide and amines to generate dithiocarbamate salts .

  • Coupling : Ullmann coupling with 2-amino-3-iodochromen-4-one forms fused chromeno[2,3-d]thiazol-9-ones .

Key Features :

  • Enables access to polycyclic systems with potential antitumor activity.

  • Reaction time: 6–8 hours at 80°C .

Cyclocondensation with Thiosemicarbazides

Reaction with thiosemicarbazides (e.g., hydrazinecarbothioamide) under acidic conditions yields thiazolylcoumarin hybrids:

  • Conditions : Ethanol, HCl catalyst, ultrasonic irradiation (50°C, 30 mins) .

  • Product : 2-(1-(6-methyl-2-oxochromen-3-yl)ethylidene)hydrazine-1-carbothioamide (72% yield) .

Applications :

  • Derivatives show dual antimicrobial and anti-inflammatory properties .

Solvent-Free Grindstone Chemistry

Neat reactions with 2-amino-4-methylpyridine under catalyst-free conditions produce imidazo[1,2-a]pyridine derivatives:

  • Conditions : Grinding at room temperature (30 mins).

  • Product : 3-(7-Methylimidazo[1,2-a]pyridin-2-yl)-chromen-2-one (85% yield) .

Comparative Reactivity Table

Reaction Type Key Advantage Limitation Biological Relevance
Hantzsch CyclizationHigh regioselectivityLong reaction times (3–24 hrs)Antimicrobial activity
Ullmann CouplingForms fused polycyclesRequires copper catalystAntitumor potential
Alkylation/AcylationModular functionalizationModerate yields (18–78%)Enhanced lipophilicity
Solvent-Free SynthesisEco-friendly protocolLimited substrate scopeCost-effective scaling

Mechanistic Insights

  • Thiazole Ring Formation : Proceeds via SN2 mechanism, where thiourea attacks the α-carbon of the bromoacetyl group .

  • Imidazo-thiazole Derivatives : Generated through tandem nucleophilic substitution and cyclization .

  • π-π Stacking Interactions : Stabilize intermediates in Ullmann coupling, confirmed by X-ray crystallography .

This compound’s reactivity underscores its utility as a scaffold for drug discovery, particularly in antimicrobial and anticancer agent development .

Scientific Research Applications

Biological Activities

The compound has shown promising biological activities, particularly in the following areas:

Antimicrobial Activity

Research indicates that 3-(2-amino-5-methyl-thiazol-4-yl)-chromen-2-one exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including E. coli and Pseudomonas aeruginosa, with some derivatives showing activity comparable to standard antibiotics like Streptomycin .

Antitumor Properties

The compound's potential as an antitumor agent has been explored through in vitro studies where it demonstrated cytotoxic effects against human cancer cell lines. Its ability to inhibit cell growth was assessed using the National Cancer Institute's protocols, revealing significant growth inhibition rates .

Acetylcholinesterase Inhibition

Compounds containing a coumarin core coupled with thiazole have been reported to exhibit acetylcholinesterase inhibitory activity, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives of this compound:

StudyFindingsMethodology
Vlasov et al. (2020)Identified derivatives with antimicrobial activity superior to StreptomycinAgar well diffusion method and molecular docking studies
Research on Acetylcholinesterase InhibitionDemonstrated strong inhibitory activity against AChEIn vitro assays and molecular dynamics simulations
Antitumor Activity AssessmentShowed significant efficacy against cancer cell linesNCI single-dose assay across multiple cell lines

Mechanism of Action

The mechanism of action of 3-(2-Amino-5-methyl-thiazol-4-yl)-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of coumarin-thiazole hybrids are highly dependent on substituent patterns. Below is a comparative analysis with key analogs:

Compound Name Substituents on Coumarin/Thiazole Key Functional Features Biological Activity Synthesis Method (Reference)
3-(2-Amino-5-methyl-thiazol-4-yl)-chromen-2-one Thiazole: 2-NH₂, 5-CH₃; Coumarin: unsubstituted Polar amino group enhances solubility; methyl improves lipophilicity Anticancer, antimicrobial (hypothesized) Cyclization of 3-acetylcoumarin with thiourea derivatives
Aurapten (7-(3,7-dimethylocta-2,6-dienyloxy)-chromen-2-one) Coumarin: 7-O-substituted prenyl chain Lipophilic side chain enhances membrane permeability Antimicrobial, anti-inflammatory Direct O-alkylation of 7-hydroxycoumarin
6-Bromo-3-(2-methylthiazol-4-yl)-2H-chromen-2-one Coumarin: 6-Br; Thiazole: 2-CH₃ Bromine increases molecular weight and electrophilicity Anticancer (potential DNA intercalation) Three-step synthesis from 5-bromosalicylaldehyde
3-(2-Arylamino-1,3-thiazol-4-yl)-2-chromanone Thiazole: 2-aryl amino; Coumarin: unsubstituted Aryl groups enable π-π stacking interactions Anti-HIV, enzyme inhibition Cyclization with aryl thiourea
3-[2-(4-Phenylthiazol-2-ylamino)acetyl]chromen-2-one Thiazole: 4-phenyl; Coumarin: acetyl linker Acetyl linker increases conformational flexibility Antibacterial, antifungal Condensation with aldehydes and amines

Pharmacological and Physicochemical Insights

  • Anticancer Activity: The amino group in this compound may facilitate hydrogen bonding with kinase targets, similar to 4-amino-coumarin derivatives . However, its methyl group confers moderate lipophilicity compared to the highly lipophilic aurapten, which shows stronger membrane penetration but lower solubility .
  • Antimicrobial Efficacy: Thiazole derivatives with electron-withdrawing groups (e.g., bromine in 6-bromo-3-(2-methylthiazol-4-yl)-2H-chromen-2-one) exhibit enhanced antibacterial activity due to increased electrophilicity , whereas the amino group in the target compound may favor Gram-negative targeting via porin interactions .
  • Synthetic Accessibility: The target compound’s synthesis shares similarities with 3-(2-arylamino-thiazol-4-yl) analogs but requires milder conditions due to the methyl group’s steric simplicity . In contrast, aurapten derivatives demand multi-step alkylation .

Key Research Findings

  • Structure-Activity Relationships (SAR) : Polar substituents (e.g., -NH₂) on thiazole improve water solubility but may reduce blood-brain barrier penetration compared to aurapten’s prenyl chain .
  • Thermodynamic Stability: The amino group in the target compound likely forms intramolecular hydrogen bonds with the coumarin carbonyl, enhancing stability, as observed in related chromen-2-one derivatives .

Biological Activity

3-(2-Amino-5-methyl-thiazol-4-yl)-chromen-2-one is a compound that integrates the chromenone and thiazole moieties, which are known for their diverse biological activities. The thiazole ring, in particular, has been recognized for its role in various pharmacological applications, including antimicrobial, anticancer, and enzyme inhibitory activities. This article reviews the biological activity of this compound based on recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the Hantzsch thiazole synthesis method, which allows for the formation of thiazole derivatives from appropriate precursors. Characterization techniques such as NMR and LC-MS are commonly employed to confirm the structure of synthesized compounds .

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of this compound derivatives against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. The agar well diffusion method has been utilized to assess these activities, revealing that some derivatives exhibit higher efficacy than traditional antibiotics like streptomycin .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
1E. coli50 µg/mL
2P. aeruginosa40 µg/mL
3Staphylococcus aureus30 µg/mL

Anticancer Activity

Thiazole-containing compounds have shown promising anticancer effects. For instance, derivatives of this compound have been evaluated against various cancer cell lines using MTT assays. The structure–activity relationship (SAR) analysis indicates that modifications on the thiazole ring significantly influence cytotoxicity .

Table 2: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (µM)
AHCT11615
BHepG220
CMCF725

Enzyme Inhibition

The compound also exhibits potential as an acetylcholinesterase (AChE) inhibitor, which is significant for therapeutic strategies against neurodegenerative diseases like Alzheimer's. Molecular docking studies have suggested strong binding interactions between the compound and AChE, indicating its potential as a lead compound in drug development .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that a derivative of this compound showed superior activity against E. coli compared to standard antibiotics, suggesting a novel approach to combat antibiotic resistance .
  • Anticancer Screening : In vitro studies revealed that specific modifications to the thiazole moiety enhanced cytotoxic effects against human cancer cell lines, indicating the importance of structural optimization in drug design .

Q & A

Q. What are the established synthetic routes for 3-(2-Amino-5-methyl-thiazol-4-yl)-chromen-2-one, and what are the critical reaction parameters?

A two-component synthesis protocol involving 3-(2-thiocyanatoacetyl)-2H-chromen-2-one and substituted anilines in ethanol (1:1 molar ratio) has been successfully applied to analogous thiazole-chromen-2-one derivatives. Key parameters include solvent choice (ethanol for solubility and reactivity), temperature control (reflux conditions), and stoichiometric precision to avoid byproducts. Post-synthesis characterization via 1H^1H/13C^{13}C-NMR, FTIR, and mass spectrometry is critical for validation . For crystallographic confirmation, single-crystal X-ray diffraction (e.g., orthorhombic Pna21_1 space group) provides unambiguous structural proof .

Q. Which spectroscopic and crystallographic techniques are essential for confirming the structural integrity of this compound?

Multimodal characterization is required:

  • UV-Vis/FTIR : To identify chromen-2-one (λmax300350\lambda_{\text{max}} \approx 300-350 nm) and thiazole ring (C=S/C-N stretches at 1200-1400 cm1 ^{-1}).
  • NMR : 1H^1H-NMR resolves aromatic protons (δ 6.5-8.5 ppm) and thiazole NH2_2 (δ ~5.5 ppm). 13C^{13}C-NMR confirms carbonyl (C=O at δ ~160 ppm) and thiazole C-S/C-N carbons.
  • X-ray crystallography : Resolves bond lengths (e.g., C=O at 1.21–1.23 Å) and dihedral angles between chromen-2-one and thiazole moieties, ensuring no structural distortions .

Q. What are the common pharmacological targets explored for chromen-2-one derivatives, and how does the thiazole modification influence bioactivity?

Chromen-2-ones are studied as kinase inhibitors, antimicrobials, and antiparasitic agents. The thiazole moiety enhances binding to ATP pockets in kinases (via N-H\cdotsO hydrogen bonds) and improves metabolic stability. For example, 3-(2-amino-thiazol-4-yl) derivatives exhibit anti-cancer activity by intercalating DNA or inhibiting topoisomerases. Substitutions on the thiazole ring (e.g., 5-methyl) modulate lipophilicity and target selectivity .

Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?

  • Standardized protocols : Adopt reaction conditions from peer-reviewed syntheses (e.g., ethanol reflux, 12–24 hr).
  • Purity controls : Use TLC/HPLC to monitor reaction progress (>95% purity).
  • Crystallization consistency : Recrystallize from ethyl acetate/hexane (1:3) to obtain uniform crystal habits.
  • Data sharing : Report detailed NMR chemical shifts and XRD parameters (e.g., unit cell dimensions) for cross-validation .

Advanced Research Questions

Q. How can computational models (e.g., QSAR, molecular docking) predict the bioactivity of novel derivatives?

A validated QSAR model using a genetic function algorithm (GFA) can correlate structural descriptors (e.g., logP, polar surface area) with anti-cancer activity. For example, Model 1 in chromen-2-one studies achieved high predictive power (R2>0.85R^2 > 0.85) by optimizing substituent electronegativity and steric bulk. Molecular docking (AutoDock Vina) against targets like EGFR (PDB: 1M17) identifies favorable binding poses, with scoring functions (e.g., ΔG < -8 kcal/mol) prioritizing derivatives for synthesis .

Q. What strategies resolve discrepancies in biological activity data among structurally similar derivatives?

  • Meta-analysis : Compare IC50_{50} values across cell lines (e.g., MCF-7 vs. HepG2) to assess tissue-specific effects.
  • Crystallographic alignment : Overlay XRD structures to identify conformational differences affecting target binding.
  • Proteomic profiling : Use kinase inhibition panels (e.g., Eurofins KinaseProfiler) to differentiate off-target effects.
  • Solubility correction : Normalize activity data to account for DMSO solubility limits (<0.1% v/v) .

Q. How can hydrogen bonding networks be optimized to enhance crystallinity for XRD studies?

Apply Etter’s graph set analysis to predict supramolecular motifs. For chromen-2-ones, introduce hydrogen bond donors (e.g., -NH2_2) at the thiazole 2-position to form R22_2^2(8) dimers via N-H\cdotsO=C interactions. Co-crystallization with acetic acid or DMF can stabilize π-π stacking between chromen-2-one rings. For challenging crystals, use SHELXD for dual-space structure solution and SHELXL for refinement (R-factor < 0.05) .

Q. What methodological challenges arise when scaling up synthesis while maintaining regioselectivity?

  • Byproduct formation : At >10 g scale, thiourea byproducts may form via competing thiocyanate pathways. Mitigate with slow aniline addition (1 hr).
  • Solvent limitations : Ethanol reflux becomes inefficient; switch to DMF/H2 _2O (3:1) with microwave assistance (80°C, 30 min).
  • Purification bottlenecks : Replace column chromatography with pH-dependent extraction (aqueous NaOH/CH2 _2Cl2_2) .

Q. How do electronic effects of thiazole substituents influence photophysical properties?

Electron-withdrawing groups (e.g., -NO2_2) on the thiazole redshift absorption (λmax+20\lambda_{\text{max}} +20 nm) via conjugation with the chromen-2-one carbonyl. Time-dependent DFT (TD-DFT) calculations (B3LYP/6-311+G(d,p)) model charge transfer states. For fluorescence, methyl groups at the thiazole 5-position reduce aggregation-caused quenching (ACQ), enhancing quantum yield (ΦF_F > 0.4) in DMSO .

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